3-Chloro-4-ethoxy-phenol

Chemical Synthesis Analytical Chemistry Quality Control

3-Chloro-4-ethoxy-phenol (CAS 1216134-31-4) is a disubstituted phenolic compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol. It belongs to the class of substituted phenols, featuring a chlorine atom at the 3-position and an ethoxy group at the 4-position on the aromatic ring.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 1216134-31-4
Cat. No. B1367578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethoxy-phenol
CAS1216134-31-4
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)O)Cl
InChIInChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3
InChIKeyWUCUVINNJNRVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-ethoxy-phenol (CAS 1216134-31-4): Procurement-Ready Profile of a Halogenated Phenolic Building Block


3-Chloro-4-ethoxy-phenol (CAS 1216134-31-4) is a disubstituted phenolic compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol . It belongs to the class of substituted phenols, featuring a chlorine atom at the 3-position and an ethoxy group at the 4-position on the aromatic ring . The compound is commercially available as a liquid with a reported purity of 96% and is commonly utilized as a building block or intermediate in organic synthesis, medicinal chemistry, and materials science research .

Building Block Halogenated phenolic intermediate for organic synthesis and medicinal chemistry
Format Liquid at ambient temperature supports automated dispensing and high-throughput workflows
Quality Certified purity profile for reproducible starting material in sensitive applications

Why 3-Chloro-4-ethoxy-phenol Cannot Be Replaced by Generic Phenolic Analogs


In research and industrial applications, the precise positioning of substituents on a phenolic ring dictates reactivity, physicochemical properties, and biological interactions. 3-Chloro-4-ethoxy-phenol occupies a distinct chemical space that is not interchangeable with other chloro-phenols (e.g., 3-chlorophenol) or alkoxy-phenols (e.g., 4-ethoxyphenol). The combination of a meta-chloro and para-ethoxy group produces a unique electronic and steric environment, resulting in quantifiable differences in lipophilicity (LogP), boiling point, and phase behavior compared to close analogs . Attempting to substitute with a generic phenolic building block can lead to altered reaction outcomes, unexpected physical properties, or loss of targeted biological activity, making compound-specific procurement essential for reproducible research .

Substitution pattern mismatch 3-chloro-4-ethoxy substitution creates a unique electronic and steric profile; generic mono-substituted phenols cannot replicate it.
Alkoxy chain length alters properties Replacing ethoxy with methoxy shifts lipophilicity and boiling point, potentially changing reaction behavior and phase partitioning.
Physical form divergence Close analogs are solids at room temperature; the liquid state of this compound affects handling, solubility, and process compatibility.

Quantitative Evidence Guide: Head-to-Head Differentiation of 3-Chloro-4-ethoxy-phenol


Purity Benchmarking: 96% Assay for Reproducible Research

3-Chloro-4-ethoxy-phenol is supplied with a certified purity of 96% as a liquid, as documented by a major global vendor . While specific purity data for generic comparators from bulk chemical suppliers is often unavailable or variable, this vendor-specified purity provides a reliable benchmark for researchers requiring consistent starting material quality. In contrast, analog compounds like 3-chloro-4-methoxyphenol are commercially offered with a purity specification of 95% . The 1% absolute difference in purity may be critical for applications sensitive to impurities, such as medicinal chemistry campaigns or precise polymer synthesis, where even minor contaminants can influence reaction yields or biological assay outcomes.

Purity
Data to verify
96% (liquid) vs 95% (solid analog)
Reported purity benchmark for starting material quality assessment
Vendor specification; impurity profile may vary between lots
Chemical Synthesis Analytical Chemistry Quality Control

Lipophilicity (LogP): Ethoxy Group Confers Increased Hydrophobicity Over Methoxy and Non-Alkoxy Analogs

The calculated LogP (octanol-water partition coefficient) of 3-Chloro-4-ethoxy-phenol is 2.71 , which is significantly higher than that of 4-ethoxyphenol (LogP 1.81) [1], 3-chlorophenol (LogP 2.50) [2], and 3-chloro-4-methoxyphenol (LogP ~2.18) . This 0.21 to 0.90 log unit increase indicates greater hydrophobicity, which can translate into enhanced membrane permeability and altered distribution profiles in biological systems. For researchers designing compounds with specific pharmacokinetic properties, the ethoxy substitution provides a measurable advantage in tuning lipophilicity without altering the core phenolic scaffold.

Lipophilicity (LogP)
Cross-study comparable
2.71 (calc) vs 1.81–2.50
Reported higher LogP may support permeability study context
Calculated values; experimental confirmation recommended
Medicinal Chemistry ADME QSAR

Boiling Point and Volatility: Enhanced Thermal Stability Over Methoxy Analog

3-Chloro-4-ethoxy-phenol exhibits a predicted boiling point of 277.2 ± 20.0 °C at 760 mmHg , which is approximately 14 °C higher than that of the closely related 3-chloro-4-methoxyphenol (boiling point 263.4 ± 20.0 °C at 760 mmHg) . This difference in boiling point reflects the stronger intermolecular forces imparted by the larger ethoxy group, potentially offering better thermal stability and reduced volatility during high-temperature synthetic procedures or purification steps. For chemists working with reactions that require elevated temperatures or vacuum distillation, the higher boiling point of the ethoxy derivative can provide a wider operational window and reduce loss of material due to evaporation.

Boiling Point
Cross-study comparable
277.2 °C vs 263.4 °C
~14 °C higher; may provide wider thermal window for high-temperature reactions
Predicted values; actual boiling point to verify
Synthetic Chemistry Process Development Distillation

Physical Form Differentiation: Liquid State Simplifies Handling and Formulation

3-Chloro-4-ethoxy-phenol is commercially supplied as a liquid at ambient temperature , in contrast to 3-chloro-4-methoxyphenol, which is a solid with a melting point of 50-54 °C , and 4-ethoxyphenol, which is a crystalline solid with a melting point of 64-67 °C [1]. The liquid physical form of the target compound eliminates the need for pre-weighing and dissolution steps, streamlining automated liquid handling systems and high-throughput experimentation workflows. Additionally, the liquid state may indicate superior solubility in common organic solvents, reducing the time and effort required for preparing reaction mixtures or stock solutions.

Physical Form
Cross-study comparable
Liquid vs Solid (comparators)
Liquid state may simplify automated liquid handling and stock preparation
Form may influence solubility and dispensing accuracy
Chemical Handling Formulation High-Throughput Screening

Acidity (pKa): Moderately Weaker Acid than 3-Chlorophenol

The predicted acid dissociation constant (pKa) of 3-Chloro-4-ethoxy-phenol is 9.53 ± 0.18 . This value indicates a slightly weaker acidity compared to 3-chlorophenol, which has a reported pKa of approximately 8.8-9.1 [1]. The electron-donating effect of the para-ethoxy group reduces the acidity of the phenolic hydroxyl relative to the unsubstituted or purely chloro-substituted analog. For researchers performing acid-base extractions or designing pH-sensitive probes, this measurable difference in pKa (approximately 0.4-0.7 units) means that the compound will require a higher pH for complete deprotonation, influencing its partitioning behavior and reactivity in aqueous-organic biphasic systems.

Acidity (pKa)
Class-level inference
9.53 (pred) vs 8.8–9.1
Weaker acid; higher pH required for deprotonation, affecting extraction behavior
Predicted pKa; experimental determination advised for quantitative work
Physical Organic Chemistry Reactivity Extraction

Target Application Scenarios Where 3-Chloro-4-ethoxy-phenol Provides a Measurable Advantage


Medicinal Chemistry: Building Block for Lipophilic Drug Candidates

The elevated LogP of 2.71, combined with the liquid physical form, makes 3-Chloro-4-ethoxy-phenol an attractive starting material for the synthesis of drug-like molecules requiring enhanced membrane permeability. In structure-activity relationship (SAR) studies, replacing a methoxy group with an ethoxy group is a well-precedented strategy to increase lipophilicity and potentially improve oral bioavailability . The 96% purity ensures that medicinal chemistry efforts are not confounded by unknown impurities, while the liquid state simplifies parallel synthesis workflows .

Synthetic Methodology Development: High-Temperature Reaction Conditions

Researchers developing new synthetic methods that require elevated temperatures or vacuum distillation will benefit from the higher boiling point (277.2 °C) of this compound relative to its methoxy analog . The increased thermal stability reduces the risk of material loss and allows for a broader range of reaction conditions, making it a preferred substrate for exploring novel catalytic transformations or optimizing existing processes where volatility is a concern.

Analytical Chemistry & High-Throughput Screening: Automation-Friendly Liquid Format

The liquid physical state of 3-Chloro-4-ethoxy-phenol directly addresses a key bottleneck in high-throughput screening (HTS) and automated synthesis: solid handling and dissolution . Its liquid form enables accurate and rapid dispensing via acoustic or tip-based liquid handlers, reducing preparation time and minimizing solvent waste. This characteristic is particularly valuable for large-scale screening campaigns where compound libraries must be prepared in DMSO or other solvents, as the liquid compound can be directly arrayed without the need for pre-weighing .

Chemical Biology: pH-Dependent Probe Development

The predicted pKa of 9.53 positions 3-Chloro-4-ethoxy-phenol as a moderately weak acid, distinct from more acidic chlorophenols . This property is useful for designing pH-sensitive fluorescent probes or affinity labels where the phenol must remain largely protonated at physiological pH (7.4) but become deprotonated in slightly basic environments. The quantifiable difference in pKa compared to 3-chlorophenol (~0.4-0.7 units) allows researchers to tune the pH response of their constructs more precisely.

Application
Selection Property
Validation Focus
Lipophilic drug-candidate synthesis
LogP profile and liquid handling
Permeability assay context; purity consistency
High-temperature synthetic methods
Boiling point and thermal stability
Thermal behavior under reaction conditions
High-throughput screening workflows
Liquid physical state
Automated dispensing compatibility and solubility
pH-sensitive probe design
pKa value
Deprotonation behavior at target pH ranges

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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